molecular formula C26H25N5O3 B2706641 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-66-9

8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2706641
CAS RN: 886900-66-9
M. Wt: 455.518
InChI Key: HZCRZHAYABLQOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methyl group, an allyl group, and a phenyl group. These groups are attached to an imidazo[2,1-f]purine-2,4(3H,8H)-dione core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large heterocyclic core. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the methoxy and methyl groups might be susceptible to reactions involving nucleophilic substitution, while the allyl group might undergo reactions involving the pi electrons in its double bond .

Scientific Research Applications

Mechanism of Action

Without specific studies or literature on this compound, it’s difficult to speculate on its potential mechanism of action. The compound’s biological activity would likely depend on its ability to interact with specific biological targets, which in turn would depend on its molecular structure .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activity, and assessing its safety and toxicity .

properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3/c1-16(2)14-30-24(32)22-23(28(4)26(30)33)27-25-29(22)15-20(18-9-7-6-8-10-18)31(25)19-13-17(3)11-12-21(19)34-5/h6-13,15H,1,14H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRZHAYABLQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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